molecular formula C35H34CuN4O5 B3044272 Einecs 243-045-3 CAS No. 19426-70-1

Einecs 243-045-3

Cat. No.: B3044272
CAS No.: 19426-70-1
M. Wt: 654.2 g/mol
InChI Key: YHWYWUOREIAFEI-UHFFFAOYSA-L
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive database of chemicals marketed in the EU between 1971 and 1981, each assigned a unique identifier (e.g., EINECS 243-045-3). Under the REACH regulation, EINECS chemicals require rigorous safety evaluations, often leveraging computational methods like Quantitative Structure-Activity Relationships (QSARs) and read-across approaches to fill data gaps .

Properties

IUPAC Name

copper;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O5.Cu/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,17,21,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWYWUOREIAFEI-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)OC)[O-])C)C.[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34CuN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19426-70-1
Record name EINECS 243-045-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019426701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cuprate(1-), [(3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(3-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, hydrogen (1:1), (SP-4-2)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen [3S-(3α,4β,21β)]-[14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionato(3-)-N23,N24,N25,N26]cuprate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The preparation of Einecs 243-045-3 involves synthetic routes that typically include the reaction of 1-(4-chlorophenyl) piperazine with hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

Einecs 243-045-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 243-045-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with different biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 243-045-3 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Analogs of EINECS 243-045-3

Property This compound (Hypothetical) Analog 1 (Annex VI) Analog 2 (Annex VI)
Tanimoto Similarity (%) - 85 78
Molecular Formula C₆H₁₂Cl₂ C₅H₁₀Cl₂ C₇H₁₄Cl₂
Predicted log Kow 3.8 3.5 4.1
Toxicity (QSAR Model) LC₅₀ = 12 mg/L LC₅₀ = 15 mg/L LC₅₀ = 9 mg/L

Note: Hypothetical data inferred from QSAR frameworks in .

Comparison with Functionally Similar Compounds

Functional similarity is assessed through shared physicochemical properties or applications. For instance:

  • Bioavailability : ERGO reference substances (28 compounds) cover significant portions of the EINECS domain in properties like log P and solubility, critical for bioavailability predictions .
  • QSAR Class Coverage: Substituted mononitrobenzenes, chlorinated alkanes, and organothiophosphates represent functional classes where validated QSAR models predict acute toxicity to aquatic organisms .

Table 2: Functional Analogs of this compound

Property This compound (Hypothetical) Chlorinated Alkane (C₃H₆Cl₄) Organothiophosphate (C₄H₁₂O₃PS₂)
Hydrophobicity (log Kow) 3.8 4.2 2.9
Application Industrial solvent Flame retardant Pesticide
Toxicity to Daphnids EC₅₀ = 8 mg/L EC₅₀ = 5 mg/L EC₅₀ = 1.2 mg/L

Source: QSAR models for chlorinated alkanes and organothiophosphates .

Research Findings and Implications

  • Efficiency of Read-Across : Computational methods reduce reliance on experimental data. For example, 54% of EINECS chemicals can be grouped into classes amenable to QSAR modeling, though only 0.7% currently have validated models .
  • Limitations : Coverage gaps persist for complex mixtures (e.g., botanical extracts), necessitating method advancements .
  • Regulatory Impact : REACH-compliant strategies prioritize chemicals with structural or functional analogs, streamlining risk assessments .

Q & A

Basic Research Questions

Q. How can researchers determine the physicochemical properties of Einecs 243-045-3 to establish a baseline for experimental studies?

  • Methodological Answer : Conduct spectroscopic (e.g., NMR, IR) and chromatographic (HPLC, GC-MS) analyses to identify molecular structure and purity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. Reference established protocols for solvent selection and calibration standards to minimize experimental variability .

Q. What are the recommended protocols for synthesizing this compound with high purity in laboratory settings?

  • Methodological Answer : Optimize reaction conditions (temperature, catalyst loading, solvent polarity) using fractional distillation or recrystallization for purification. Validate purity via elemental analysis and mass spectrometry. Document deviations from literature procedures, such as inert atmosphere requirements, to ensure reproducibility .

Q. How should researchers design controlled experiments to evaluate the reactivity of this compound with common substrates?

  • Methodological Answer : Use a factorial design to test variables like stoichiometry, pH, and temperature. Include negative controls (e.g., substrate-only reactions) and replicate trials. Quantify reaction yields via titration or spectrophotometry, and apply statistical tools (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions in reported thermodynamic data for this compound across different studies?

  • Methodological Answer : Perform meta-analysis of existing datasets to identify systematic errors (e.g., calibration drift, solvent effects). Replicate disputed experiments under standardized conditions, using error-propagation models to quantify uncertainties. Cross-validate results with computational simulations (e.g., DFT calculations) .

Q. How can researchers investigate the catalytic mechanisms of this compound under non-ambient conditions (e.g., high pressure, extreme temperatures)?

  • Methodological Answer : Employ in-situ spectroscopic techniques (Raman, XRD) to monitor structural changes during catalysis. Use kinetic isotope effects (KIE) and isotopic labeling to trace reaction pathways. Compare experimental activation energies with theoretical models to infer mechanistic steps .

Q. What strategies mitigate biases in data interpretation when studying this compound’s environmental interactions (e.g., biodegradation, toxicity)?

  • Methodological Answer : Apply blind testing protocols in toxicity assays to reduce observer bias. Use multivariate analysis to disentangle confounding variables (e.g., pH, coexisting pollutants). Validate ecological models with field data from diverse geographic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.